(Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
(Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
Brand Name:
Vulcanchem
CAS No.:
616884-63-0
VCID:
VC0004407
InChI:
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Molecular Formula:
C27H45NO3
Molecular Weight:
431.7 g/mol
(Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
CAS No.: 616884-63-0
Inhibitors
VCID: VC0004407
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol
CAS No. | 616884-63-0 |
---|---|
Product Name | (Z)-N-[(2R)-1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide |
Molecular Formula | C27H45NO3 |
Molecular Weight | 431.7 g/mol |
IUPAC Name | (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide |
Standard InChI | InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 |
Standard InChIKey | ICDMLAQPOAVWNH-HAAQQRBASA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Appearance | Assay:≥98%A crystalline solid |
Description | Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo. |
Synonyms | (9Z)-N-[1-((R)-4-Hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide |
PubChem Compound | 6604915 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume